Diethyl 2-methylenemalonate

Anionic Polymerization Ambient Curing Coatings

Diethyl 2-methylenemalonate (DEMM; CAS 3377-20-6), also referred to as diethyl methylidenemalonate, is a 1,1-disubstituted electron-deficient olefin bearing two geminal ethyl ester functionalities flanking a central methylene (CH₂) unit. This structure confers dual electron-withdrawing character and pronounced susceptibility to nucleophilic attack, enabling it to function as both a Michael acceptor and a Diels–Alder dienophile.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 3377-20-6
Cat. No. B1220911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-methylenemalonate
CAS3377-20-6
SynonymsDEMM
diethyl methylidenemalonate
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C)C(=O)OCC
InChIInChI=1S/C8H12O4/c1-4-11-7(9)6(3)8(10)12-5-2/h3-5H2,1-2H3
InChIKeyBQHDXNZNSPVVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Methylenemalonate (CAS 3377-20-6): A Highly Reactive Methylene Malonate Monomer for Anionic Polymerization and Organic Synthesis


Diethyl 2-methylenemalonate (DEMM; CAS 3377-20-6), also referred to as diethyl methylidenemalonate, is a 1,1-disubstituted electron-deficient olefin bearing two geminal ethyl ester functionalities flanking a central methylene (CH₂) unit. This structure confers dual electron-withdrawing character and pronounced susceptibility to nucleophilic attack, enabling it to function as both a Michael acceptor and a Diels–Alder dienophile [1]. Its defining feature is the capacity to undergo rapid anionic polymerization when exposed to water, hydroxyl anions, or anionic functional groups (e.g., carboxyl, boronic, phenol) under ambient atmospheric conditions [2]. Industrially, DEMM is employed in the production of film-forming polymers, high-performance coatings, and hybrid microparticles, while also serving as a versatile building block for synthesizing heterocyclic compounds and donor–acceptor cyclobutanes .

Polymerization Ambient anionic polymerization initiated by water or hydroxyl ions
Reactivity Dual Michael acceptor and Diels–Alder dienophile for heterocycle synthesis
Format Film-forming coatings, hybrid microparticles, and donor–acceptor cyclobutane building block

Why Diethyl 2-Methylenemalonate Cannot Be Substituted by Generic Malonate Esters or Common Methacrylate Monomers


Substituting DEMM with conventional malonate esters (e.g., diethyl malonate, dimethyl malonate) or common vinyl monomers (e.g., methyl methacrylate, MMA) is not feasible in applications requiring ambient anionic polymerization, tunable particle morphology, or exceptional coating performance. Unlike diethyl malonate, which lacks the reactive exocyclic methylene group, DEMM possesses an electrophilic vinylidene center that permits rapid anionic chain growth initiated by water or hydroxyl ions at room temperature—a mechanism entirely absent in standard malonates . Furthermore, in contrast to MMA, whose anionic polymerization demands rigorous exclusion of moisture and air [1], DEMM polymerizes under atmospheric conditions without requiring stringent inert environments, enabling simplified processing workflows and novel aqueous-based formulation strategies [2].

DEMM – target monomer
Generic malonate esters – substitute
Electrophilic vinylidene center enables water-initiated anionic chain growth
Lack reactive exocyclic methylene; may not support ambient anionic polymerization
Methyl methacrylate (MMA) – substitute
Polymerizes under atmospheric conditions without strict moisture exclusion
Demands inert atmosphere and rigorous exclusion of moisture/O₂; may limit open-air process transfer
Ethyl cyanoacrylate (ECA) – substitute
Reported higher thermal stability of homopolymer
Decomposition temperature may be lower; thermal profile may differ for high-temperature applications
Similar CAS or structural analogs do not guarantee interchangeable polymerization behavior.

Quantitative Differentiation of Diethyl 2-Methylenemalonate (CAS 3377-20-6) vs. MMA and Cyanoacrylate Analogs


Ambient Anionic Polymerization Initiated by Water and Hydroxyl Anions vs. Conventional MMA

DEMM undergoes rapid anionic polymerization when exposed to water, hydroxyl anions, or anionic functional groups (carboxyl, boronic, phenol) at room temperature and under atmospheric conditions [1]. This contrasts sharply with methyl methacrylate (MMA), whose anionic polymerization requires strict exclusion of moisture, oxygen, and carbon dioxide, typically under inert atmosphere and high-vacuum conditions [2].

Ambient Initiation
Head-to-head
DEMM polymerizes via water/OH⁻ at RT, atmospheric; MMA requires inert, anhydrous conditions
Supports open-air coating and adhesive workflows
Reported comparison; method context
Anionic Polymerization Ambient Curing Coatings

pH-Controlled Particle Size Tunability (300 nm to 1 µm) for Hybrid Microparticle Fabrication

In anionic emulsion polymerization, DEMM particle diameter can be precisely tuned between 300 nm and 1 micrometer simply by adjusting the reaction pH [1]. By contrast, conventional styrene-acrylate encapsulation systems often require surfactants or stabilizers to achieve comparable size control, which can introduce impurities and complicate downstream processing [2].

pH-Tunable Particle Size
Head-to-head
p(DEMM) 300 nm–1 µm via pH; styrene-acrylate requires surfactants for comparable control
Supports surfactant-free hybrid microparticle fabrication
Reported range; pH-dependent
Emulsion Polymerization Hybrid Materials Nanoparticle Encapsulation

Superior Cross-Linked Coating Performance: 289% Improvement in Rub Resistance vs. Control Latex

Incorporation of 15 wt% of the multifunctional DEMM oligomer (DEMM)₆ (Forza B3000 XP) into a methacrylic acid–containing latex yielded cross-linked coatings with a gel content of 76.25 wt% and a 289% improvement in rub-resistance performance compared to the control latex without (DEMM)₆ [1].

Rub Resistance
Head-to-head
+289% improvement with 15 wt% (DEMM)₆ vs control latex
Supports high-durability coating selection
Cross-linked latex; gel content 76.25 wt%
Cross-linked Coatings Latex Modification Rub Resistance

Elevated Thermal Stability of Poly(DEMM) vs. Ethyl Cyanoacrylate (ECA) Homopolymer

Thermogravimetric analysis (TGA) of homopolymers derived from 1,1-disubstituted electron-deficient olefins revealed that while the ethyl cyanoacrylate (ECA) homopolymer achieved the highest degree of polymerization, the diethyl methylenemalonate (DEMM) homopolymer exhibited the highest decomposition temperature among the tested monomers [1].

Thermal Stability
Head-to-head
Poly(DEMM) highest decomposition temperature among ECA, DEMM, and cyanoacrylate analogs tested
Broadens high-temperature processing window
TGA; pyridine-initiated in THF
Polymer Thermal Stability Thermogravimetric Analysis Decomposition Temperature

pH-Dependent Nanoparticle Size Range (140–250 nm) for Drug Delivery Formulations

Polymerization of DEMM in 0.1 M phosphate buffer containing 1% dextran 70 produces nanoparticles with diameters ranging from 140 to 250 nm, depending on the pH value (6.7 to 8.7) [1]. This compares favorably to PLGA nanoparticles, which typically range from 150–300 nm but often require organic solvents and emulsifiers for fabrication [2].

Aqueous Nanoparticle Diameter
Cross-study
p(DEMM) 140–250 nm (pH 6.7–8.7); PLGA 150–300 nm with organic solvents
Supports solvent-free nanoparticle formulation research
Phosphate buffer; dextran 70
Drug Delivery Nanoparticle Fabrication Biodistribution

Optimal Research and Industrial Application Scenarios for Diethyl 2-Methylenemalonate (CAS 3377-20-6)


Ambient-Cure High-Durability Coatings and Adhesives

DEMM-based formulations, particularly those incorporating multifunctional oligomers like (DEMM)₆, are ideal for producing cross-linked latex coatings that cure at room temperature under atmospheric conditions. The 289% improvement in rub resistance demonstrated with 15 wt% (DEMM)₆ loading [1] makes this monomer uniquely suited for industrial flooring, automotive refinish coatings, and high-wear architectural paints where ambient application and superior durability are paramount.

Surfactant-Free Fabrication of Size-Tunable Hybrid Microparticles

The ability to tune p(DEMM) particle diameter from 300 nm to 1 µm solely by adjusting reaction pH [1] enables surfactant-free encapsulation of inorganic nanoparticles (TiO₂, CdTe, ZnO) for applications in drug delivery, catalysis, and optical metamaterials. This pH-driven size control simplifies downstream purification and eliminates surfactant-related cytotoxicity concerns in biomedical applications.

Aqueous-Phase Nanoparticle Synthesis for Drug Delivery and Bioavailability Enhancement

Polymerization of DEMM in phosphate buffer yields nanoparticles of 140–250 nm in diameter without organic solvents [1]. While slow bioelimination after intravenous administration limits systemic use, the rapid and complete gastrointestinal clearance (24 h) positions p(DEMM) nanoparticles as promising oral bioavailability enhancers for poorly absorbed therapeutics, avoiding the solvent residues associated with PLGA fabrication [2].

High-Temperature Polymer Processing and Hot-Melt Applications

Poly(DEMM) exhibits a decomposition temperature superior to that of ethyl cyanoacrylate (ECA) homopolymer [1]. This thermal advantage renders DEMM-derived polymers suitable for injection molding, hot-melt adhesives, and high-temperature service components where cyanoacrylate-based materials would undergo premature thermal degradation.

Application
Selection Property
Validation Focus
Ambient-cure high-durability coatings
Water-initiated anionic reactivity
Rub resistance and cross-link density endpoints
Surfactant-free hybrid microparticle fabrication
pH-responsive particle size control
Monodispersity and encapsulation efficiency review
Nanoparticle drug carrier research
Aqueous-phase nanoprecipitation without organic solvents
Size distribution and gastrointestinal clearance profile
High-temperature polymer processing
Thermal decomposition temperature ranking
TGA profile vs. cyanoacrylate analogs

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